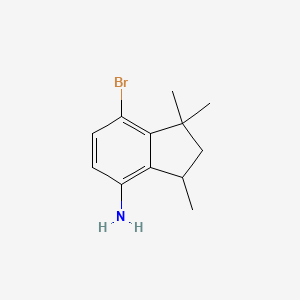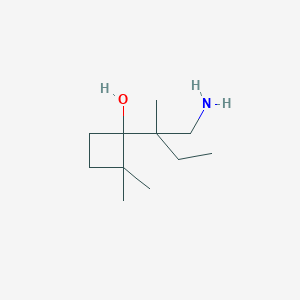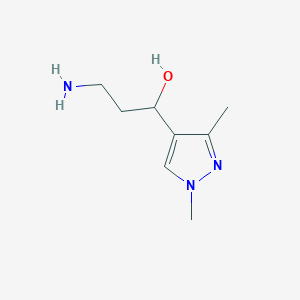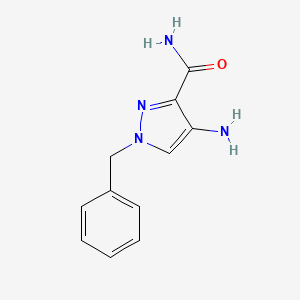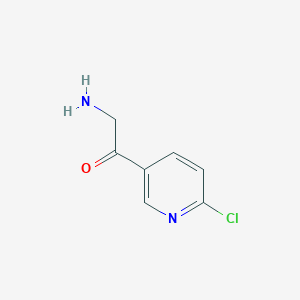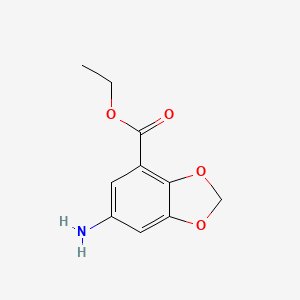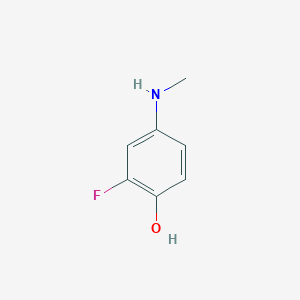![molecular formula C13H27NO B13186983 ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyethyl group, and a methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparison with Similar Compounds
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can be compared with similar compounds such as:
Cyclopentylamines: Compounds with similar cyclopentyl structures but different substituents.
Methoxyethylamines: Compounds with methoxyethyl groups attached to different core structures.
Methylpropylamines: Compounds with methylpropylamine moieties but varying ring structures.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2)10-14-11-13(8-9-15-3)6-4-5-7-13/h12,14H,4-11H2,1-3H3 |
InChI Key |
CRDASVROLPWPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1(CCCC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
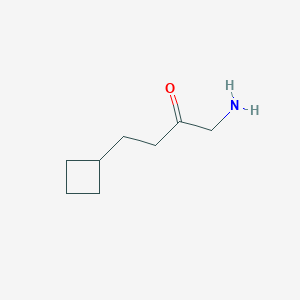
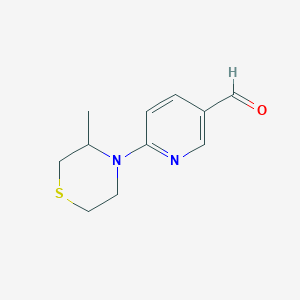

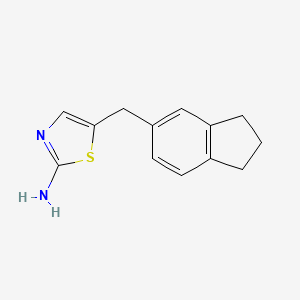
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
